molecular formula C12H15N3OS B3833935 S-1H-benzimidazol-2-yl diethylthiocarbamate

S-1H-benzimidazol-2-yl diethylthiocarbamate

Cat. No. B3833935
M. Wt: 249.33 g/mol
InChI Key: FMRGSQTVFVKRAD-UHFFFAOYSA-N
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Description

Benzimidazole is a bicyclic molecule composed of a benzene ring fused with an imidazole ring . Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

The benzimidazole core consists of a benzene ring fused with a five-membered imidazole ring . The exact molecular structure of “S-1H-benzimidazol-2-yl diethylthiocarbamate” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, benzimidazolyl-2-hydrazones were synthesized for their combined anthelmintic and antioxidant properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. For example, the molecular formula of “S-1H-Benzimidazol-2-yl ethanethioate” is C9H8N2OS, with an average mass of 192.238 Da .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzimidazole derivatives have been found to have antiparasitic activity, acting by inhibiting the function of microtubules in the parasite .

Future Directions

Benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new benzimidazole derivatives, studying their biological activities, and optimizing their properties for use as therapeutic agents .

properties

IUPAC Name

S-(1H-benzimidazol-2-yl) N,N-diethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)12(16)17-11-13-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRGSQTVFVKRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1H-benzimidazol-2-yl diethylcarbamothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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